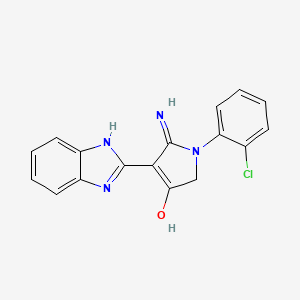![molecular formula C16H14BrN5OS B11399355 2-bromo-N-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}benzamide](/img/structure/B11399355.png)
2-bromo-N-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BROMO-N-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}BENZAMIDE is a complex organic compound that features a bromine atom, a benzamide group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-N-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}BENZAMIDE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile under acidic conditions.
Thioether Formation: The tetrazole derivative is then reacted with a suitable thiol to form the thioether linkage.
Bromination: The bromine atom is introduced via bromination of the benzamide precursor using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Amide Coupling: The final step involves coupling the brominated benzamide with the thioether-tetrazole derivative using standard amide coupling reagents such as EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can target the nitro groups if present in the benzamide moiety.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether can lead to sulfoxides or sulfones, while substitution of the bromine atom can yield a variety of functionalized benzamides.
Scientific Research Applications
2-BROMO-N-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-BROMO-N-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}BENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to specific sites on proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2-BROMO-N-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}BENZAMIDE: can be compared to other benzamide derivatives and tetrazole-containing compounds.
Benzamide Derivatives: Compounds like N-(2-bromoethyl)benzamide and N-(2-phenylethyl)benzamide share structural similarities.
Tetrazole-Containing Compounds: Compounds such as 5-phenyl-1H-tetrazole and 2-(1H-tetrazol-5-yl)ethylamine are structurally related.
Uniqueness
The uniqueness of 2-BROMO-N-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}BENZAMIDE lies in its combination of a brominated benzamide with a tetrazole-thioether linkage. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.
Properties
Molecular Formula |
C16H14BrN5OS |
|---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
2-bromo-N-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]benzamide |
InChI |
InChI=1S/C16H14BrN5OS/c17-14-9-5-4-8-13(14)15(23)18-10-11-24-16-19-20-21-22(16)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,23) |
InChI Key |
FKLSACAUQXMTFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCNC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


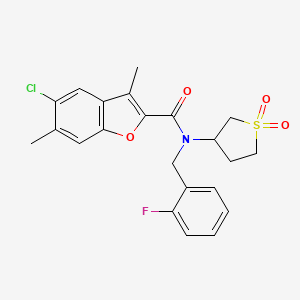
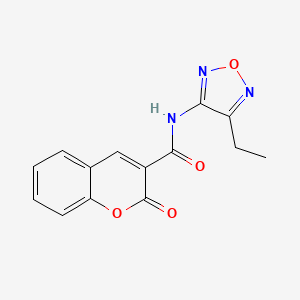
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide](/img/structure/B11399287.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[1-methyl-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B11399292.png)
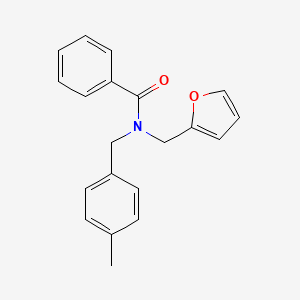
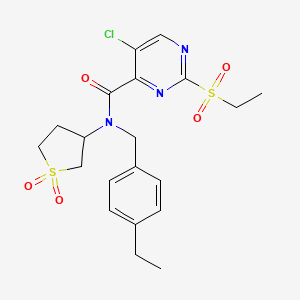
![2-(2-methoxyethyl)-N-(4-methylphthalazin-1-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine](/img/structure/B11399312.png)
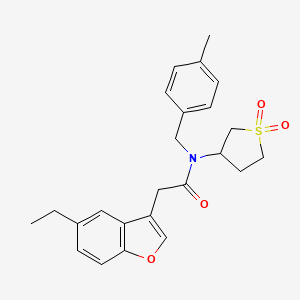
![4-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyethyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B11399323.png)
![N-(3-methylphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B11399330.png)
![4-[4-(4-fluorophenyl)-5-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B11399338.png)
![N-(2-furylmethyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide](/img/structure/B11399346.png)
![N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11399365.png)
